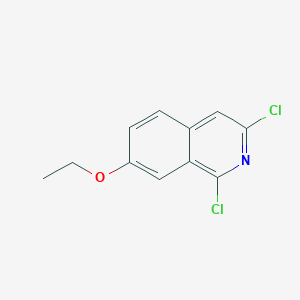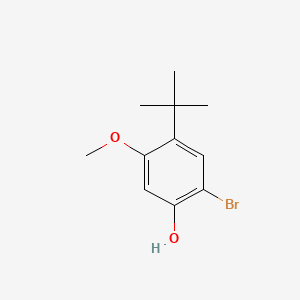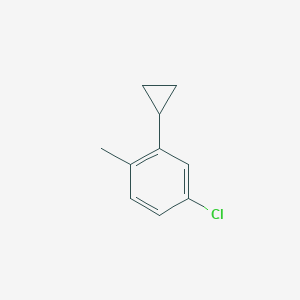
Methyl 4-(Difluoromethyl)-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(Difluoromethyl)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Difluoromethyl)-3-methoxybenzoate typically involves the introduction of the difluoromethyl group onto a pre-existing benzoate structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction can be carried out using ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and yields . The use of advanced catalysts and reagents can further streamline the production process, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(Difluoromethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Methyl 4-(Difluoromethyl)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy group can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 4-(Difluoromethyl)-3-methoxybenzoate include:
- Methyl 4-(Trifluoromethyl)-3-methoxybenzoate
- Methyl 4-(Chloromethyl)-3-methoxybenzoate
- Methyl 4-(Bromomethyl)-3-methoxybenzoate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoromethyl group.
Eigenschaften
Molekularformel |
C10H10F2O3 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
methyl 4-(difluoromethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5,9H,1-2H3 |
InChI-Schlüssel |
TWFBZWWIGMIDFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)





![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
